molecular formula C12H18Cl3FN2 B2815430 N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349717-85-6

N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2815430
CAS No.: 1349717-85-6
M. Wt: 315.64
InChI Key: VHCZIHPUPGLRBN-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18Cl3FN2 and a molecular weight of 315.6421232 . This compound is known for its unique structure, which includes a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidin-4-amine with 2-chloro-6-fluorobenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process may include multiple stages of crystallization and filtration to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the piperidine ring .

Scientific Research Applications

N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride
  • N-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride
  • N-(2-Bromobenzyl)piperidin-4-amine dihydrochloride

Uniqueness

N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its reactivity and binding properties. This dual substitution can enhance its effectiveness in certain applications compared to similar compounds with only one substituent .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.2ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;;/h1-3,9,15-16H,4-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCZIHPUPGLRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=CC=C2Cl)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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